3-Chlorothietane 1,1-dioxide

Description

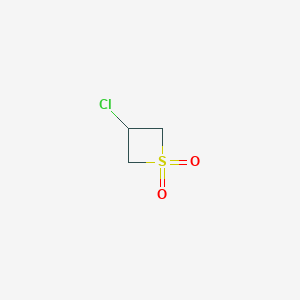

Structure

3D Structure

Properties

IUPAC Name |

3-chlorothietane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2S/c4-3-1-7(5,6)2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGRPTSHTMXAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295431 | |

| Record name | 3-Chloro-1lambda~6~-thietane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15953-83-0 | |

| Record name | 3-Chlorothietane 1,1-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-1lambda~6~-thietane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1lambda6-thietane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chlorothietane 1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4F3TNF46Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chlorothietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothietane 1,1-dioxide is a saturated, four-membered heterocyclic sulfone that serves as a valuable and reactive intermediate in organic synthesis. Its strained ring system and the presence of a good leaving group (chloride) activated by the strongly electron-withdrawing sulfone group make it a versatile building block for introducing the thietane dioxide moiety into larger molecules. This scaffold is of significant interest in medicinal and agricultural chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in chemical research and drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 15953-83-0 | [1] |

| Molecular Formula | C₃H₅ClO₂S | [1] |

| Molecular Weight | 140.59 g/mol | [1] |

| Melting Point | 136.5-137.5 °C | [1] |

| Boiling Point | 359.7 ± 35.0 °C (Predicted) | [1] |

| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [1] |

| Physical Form | Solid | [1] |

Synthesis of this compound

There are two primary synthetic routes to obtain this compound, starting from either thietane or thietan-3-ol. The choice of method may depend on the availability of starting materials and desired scale.

Experimental Protocol 1: Synthesis from Thietane

This method involves a two-step process: the oxidation of thietane to thietane 1,1-dioxide, followed by a free-radical chlorination.

Step 1: Oxidation of Thietane Thietane is oxidized to thietane 1,1-dioxide using a strong oxidizing agent, such as hydrogen peroxide in acetic acid, often catalyzed by tungsten(VI) oxide.

Step 2: Chlorination of Thietane 1,1-dioxide The resulting thietane 1,1-dioxide is then chlorinated. To favor the formation of the monochloro derivative, the reaction is typically carried out under UV light with a controlled concentration of the sulfone (approximately 0.3 M).

Caption: Synthesis of this compound from Thietane.

Experimental Protocol 2: Synthesis from Thietan-3-ol

An alternative pathway begins with thietan-3-ol, which is first oxidized and then chlorinated. This method avoids the direct chlorination of the thietane dioxide ring.

Step 1: Oxidation of Thietan-3-ol Thietan-3-ol is reacted with an oxidizing agent like hydrogen peroxide in the presence of a suitable acid, solvent, and catalyst to yield 3-hydroxy thietane 1,1-dioxide.[2]

Step 2: Chlorination of 3-hydroxy thietane 1,1-dioxide The intermediate alcohol is then treated with a chlorinating agent, such as thionyl chloride, to produce the final this compound.[2] This step is typically performed at a temperature range of 40 to 80 °C.[2]

Caption: Synthesis of this compound from Thietan-3-ol.

Chemical Reactivity and Applications

The high reactivity of this compound stems from the ring strain and the electron-withdrawing nature of the sulfone group, which makes the carbon atom at the 3-position highly electrophilic. This facilitates substitution reactions with a variety of nucleophiles.

Upon reaction, this compound can also undergo dehydrochlorination to form the highly reactive intermediate, 2H-thiete 1,1-dioxide. This intermediate readily reacts with nucleophiles or participates in cycloaddition reactions.

Key reaction types include:

-

Nucleophilic Substitution: Reacts with carbanions (e.g., malonate anions), amines, alcohols, and thiols to yield 3-substituted thietane 1,1-dioxides.

-

Diels-Alder Reactions: The in-situ generated 2H-thiete 1,1-dioxide can act as a dienophile in Diels-Alder reactions with dienes like butadiene.

Caption: General Reactivity Pathways for this compound.

Spectroscopic Information

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not extensively reported in publicly available literature. However, analysis can be inferred from related structures. For instance, in ¹³C NMR, the carbons adjacent to the sulfone group in the parent thietane 1,1-dioxide are significantly deshielded. The introduction of chlorine at the C-3 position would be expected to further shift the signal of C-3 downfield and influence the shifts of the adjacent C-2 and C-4 carbons. For IR spectroscopy, characteristic strong absorption bands for the symmetric and asymmetric S=O stretching of the sulfone group are expected, typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Conclusion

This compound is a key synthetic intermediate with well-defined physical properties and predictable reactivity. Its utility in accessing diverse 3-substituted thietane dioxides makes it a valuable tool for chemists, particularly in the fields of medicinal and materials science. The synthetic protocols provided herein offer reliable methods for its preparation, opening the door to further exploration of its chemical potential.

References

An In-Depth Technical Guide to the Synthesis of 3-Chlorothietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothietane 1,1-dioxide is a valuable reagent in the synthesis of chemical intermediates for the pharmaceutical and agrochemical industries.[1] Its strained four-membered ring and functional groups make it a versatile building block for the introduction of the thietane dioxide moiety into larger molecules. This guide provides a comprehensive overview of a prominent synthetic pathway to this compound, detailing the experimental protocols, quantitative data, and logical workflow.

Primary Synthesis Pathway: A Four-Step Approach

A recently developed and efficient method for the preparation of this compound commences from the readily available starting material, 2-(chloromethyl)oxirane (epichlorohydrin). The pathway involves four key transformations: acylation, thioetherification, oxidation, and chlorination.

Figure 1: Primary synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the primary synthesis pathway, including yields and key spectroscopic data for the final product.

| Step | Product Name | Starting Material | Key Reagents | Yield | Spectroscopic Data (Final Product) |

| 1 | 1,3-Dichloropropan-2-yl acetate | 2-(Chloromethyl)oxirane | Acetyl chloride, Zinc chloride | > 90%[1] | |

| 2 | Thietan-3-ol | 1,3-Dichloropropan-2-yl acetate | Sodium sulfide | > 85% | |

| 3 | 3-Hydroxythietane 1,1-dioxide | Thietan-3-ol | Hydrogen peroxide, Formic acid | > 93%[1] | |

| 4 | This compound | 3-Hydroxythietane 1,1-dioxide | Thionyl chloride, 3-Picoline | ~95% | ¹H-NMR (400 MHz, DMSO-d₆): δ 4.92-4.83 (m, 3H), 4.39-4.30 (m, 2H) ¹³C-NMR (100 MHz, DMSO-d₆): δ 75.1, 37.2 GCMS: m/z = 140 [M]⁺[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 1,3-Dichloropropan-2-yl acetate

This initial step involves the ring-opening of epichlorohydrin with acetyl chloride.

Procedure: To a mixture of zinc chloride (1.5 g) in ethylene dichloride (300 mL), acetyl chloride (89.0 g) is added slowly at room temperature with stirring, optionally under an inert atmosphere. A solution of epichlorohydrin (100.0 g) in ethylene dichloride (100 mL) is then added slowly while maintaining the temperature between 0-5 °C. After the reaction is complete, it is quenched by the addition of water. The organic layer is separated and concentrated under reduced pressure to yield 1,3-dichloropropan-2-yl acetate (180 g).[1]

Step 2: Synthesis of Thietan-3-ol

The second step involves the formation of the thietane ring through reaction with a sulfur source.

Procedure: A solution of 1,3-dichloropropan-2-yl acetate (100.0 g) in methanol (500 mL) is prepared. Sodium sulfide (Na₂S) is added, and the mixture is heated to reflux. The reaction progress is monitored by a suitable analytical technique. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated to afford thietan-3-ol.

Step 3: Synthesis of 3-Hydroxythietane 1,1-dioxide

The third step is the oxidation of the sulfide to a sulfone.

Procedure: A mixture of ethyl acetate (150 mL), formic acid (50 mL), and thietan-3-ol (50.0 g) is heated to 45-50 °C. To this solution, aqueous hydrogen peroxide (77.0 g, 48% w/w) is added over 4 hours. After the reaction is complete, the mixture is cooled to 25-30 °C and quenched by the addition of sodium hydrogen sulfite. The mixture is filtered, and the filtrate is concentrated under reduced pressure. Co-distillation with isopropanol yields a thick slurry, which is crystallized from isopropanol to provide 3-hydroxythietane 1,1-dioxide (67.7 g).[1]

Step 4: Synthesis of this compound

The final step is the chlorination of the hydroxyl group.

Procedure: To a solution of 3-hydroxythietane 1,1-dioxide (229.0 g) in chlorobenzene (1150 mL), 3-picoline (183.0 g) is added at room temperature under an inert atmosphere. The reaction mixture is heated to 60-65 °C, followed by the addition of thionyl chloride (SOCl₂) (445.0 g). After the reaction is complete, the mixture is concentrated under reduced pressure and quenched by the addition of ice-cold water. The resulting solid is filtered and dried to provide this compound as a pale brown solid (254 g).[1]

Alternative Synthesis Considerations

While the four-step pathway from epichlorohydrin is a primary route, other methods have been reported. One notable alternative involves the use of 2,4,6-collidine as the base in the final chlorination step with thionyl chloride.[1] Another approach describes the synthesis of 3-thietanol by reacting epichlorohydrin with hydrogen sulfide in the presence of aqueous potassium hydroxide, although this method involves the use of highly flammable and toxic hydrogen sulfide gas, making it less suitable for large-scale industrial applications.[1]

Figure 2: Alternative chlorination step for the synthesis of this compound.

Conclusion

The synthesis of this compound via the four-step pathway starting from 2-(chloromethyl)oxirane represents a robust and scalable method for the production of this important synthetic intermediate. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to successfully prepare this versatile building block. The consideration of alternative reagents and pathways allows for flexibility and optimization based on available resources and scale of production.

References

Technical Guide: Physical Properties of 3-Chlorothietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothietane 1,1-dioxide is a sulfur-containing heterocyclic compound of interest in synthetic chemistry. Its strained four-membered ring, activated by the electron-withdrawing sulfone group and the chlorine substituent, makes it a versatile building block for the introduction of the thietane dioxide moiety into larger molecules. This guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, along with relevant experimental protocols.

Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 15953-83-0 | [1] |

| Molecular Formula | C₃H₅ClO₂S | [1] |

| Molecular Weight | 140.59 g/mol | [1] |

| Appearance | Pale brown solid | [2] |

Tabulated Physical Properties

| Physical Property | Value | Notes | Reference |

| Melting Point | 136.5-137.5 °C | Experimental | Not Specified |

| Boiling Point | 359.7 ± 35.0 °C | Predicted | Not Specified |

| Density | 1.53 ± 0.1 g/cm³ | Predicted | Not Specified |

| Solubility | Data not available | - | - |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |

| ¹H NMR | DMSO-d₆ | 4.92-4.83 (m, 3H), 4.39-4.30 (m, 2H) | [2] |

| ¹³C NMR | DMSO-d₆ | 75.1, 37.2 | [2] |

Mass Spectrometry (MS)

| Technique | Result | Notes | Reference |

| GC-MS | m/z = 140 [M]⁺ | Molecular ion peak observed | [2] |

Infrared (IR) Spectroscopy

No experimental IR spectroscopic data for this compound was found in the reviewed literature.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented synthesis method.[2]

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

Procedure:

-

A solution of 3-hydroxy thietane 1,1-dioxide (229.0 g) in chlorobenzene (1150 mL) and 3-picoline (183.0 g) is prepared at room temperature under an inert atmosphere.[2]

-

The reaction mixture is heated to 60-65 °C.[2]

-

Thionyl chloride (SOCl₂) (445.0 g) is added to the heated mixture.[2]

-

Upon completion of the reaction, the mixture is concentrated under reduced pressure.[2]

-

The concentrated residue is quenched by the addition of ice-cold water.[2]

-

The resulting solid is collected by filtration and dried to yield this compound as a pale brown solid (254 g).[2]

General Protocol for Melting Point Determination

While the specific method used for determining the melting point of this compound is not detailed in the available literature, a general procedure using a capillary melting point apparatus is as follows:

-

A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 1-2 mm.[3]

-

The capillary tube is placed in a melting point apparatus.[4][5]

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.[1]

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[1][5]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[5] A narrow melting range (1-2 °C) is indicative of a pure compound.[3]

General Protocol for Solubility Determination

A general qualitative method for determining the solubility of an organic compound is outlined below. No specific solubility data for this compound has been found.

-

Approximately 25 mg of the solid compound is placed in a small test tube.[6]

-

0.75 mL of the solvent is added in small portions, with vigorous shaking after each addition.[6]

-

The compound is classified as soluble if it dissolves completely. If any solid remains, it is classified as insoluble.[7]

-

This procedure can be repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) to establish a solubility profile.[6][7]

Logical Relationships: Synthesis Pathway

The synthesis of this compound can be part of a larger synthetic route. A patent describes a multi-step process starting from 2-(chloromethyl)oxirane.[2]

Caption: Logical flow of a multi-step synthesis for this compound.

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 2. WO2024134681A1 - A method for the preparation of this compound - Google Patents [patents.google.com]

- 3. chm.uri.edu [chm.uri.edu]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

3-Chlorothietane 1,1-dioxide CAS number

An In-Depth Technical Guide to 3-Chlorothietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique strained four-membered ring structure, combined with the activating effect of the sulfone group and the reactivity of the chlorine atom, makes it a valuable building block for the synthesis of novel chemical entities. This document provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the realm of drug discovery.

Chemical and Physical Properties

This compound, with the CAS number 15953-83-0, is a crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15953-83-0 | [1][2] |

| Molecular Formula | C₃H₅ClO₂S | [1][2] |

| Molecular Weight | 140.59 g/mol | [1][2] |

| Appearance | Pale brown solid | [3] |

| EINECS Number | 604-604-1 | [1] |

| MDL Number | MFCD01318455 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following data has been reported:

| Spectroscopy | Data | Reference |

| ¹H-NMR (DMSO-d₆, 400 MHz) | δ 4.92-4.83 (m, 3H), 4.39-4.30 (m, 2H) | [3] |

| ¹³C-NMR (DMSO-d₆, 100 MHz) | δ 75.1, 37.2 | [3] |

| GCMS | m/z = 140 [M]⁺ | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and scalable method starts from 2-(chloromethyl)oxirane.[3] Another established method involves the direct chlorination of thietane 1,1-dioxide.[4][5]

Synthesis from 2-(Chloromethyl)oxirane

This multi-step synthesis provides a cost-effective and commercially viable route to this compound.[3] The overall workflow is depicted in the diagram below.

Caption: Synthesis of this compound from 2-(Chloromethyl)oxirane.

Step a: Synthesis of 1,3-dichloropropan-2-yl acetate

-

React 2-(chloromethyl)oxirane with an acylating agent to yield 1,3-dichloropropan-2-yl acetate.[3]

Step b: Synthesis of thietan-3-ol

-

The 1,3-dichloropropan-2-yl acetate obtained in the previous step is reacted with a sulfur source, such as sodium sulfide hydrate, to produce thietan-3-ol.[3] This method avoids the use of hazardous reagents like hydrogen sulfide.[3]

Step c: Synthesis of 3-hydroxythietane 1,1-dioxide

-

Thietan-3-ol is oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate in glacial acetic acid to give 3-hydroxythietane 1,1-dioxide.[3]

Step d: Synthesis of this compound

-

A mixture of 3-hydroxythietane 1,1-dioxide is heated to 60-65 °C.

-

Thionyl chloride (SOCl₂) is added to the heated mixture.

-

After the reaction is complete, the mixture is concentrated under reduced pressure.

-

The residue is quenched with ice-cold water.

-

The resulting solid is filtered and dried to afford this compound as a pale brown solid.[3]

Synthesis via Chlorination of Thietane 1,1-dioxide

This method involves the direct chlorination of thietane 1,1-dioxide, which itself is synthesized from thietane.[4]

Caption: Synthesis of this compound from Thietane.

Step 1: Oxidation of Thietane

-

Thietane is oxidized with hydrogen peroxide-acetic acid catalyzed by tungsten(VI) oxide to yield thietane 1,1-dioxide.[4]

Step 2: Chlorination of Thietane 1,1-dioxide

-

Thietane 1,1-dioxide is chlorinated in the presence of light to produce this compound.[4] The reaction conditions can be controlled to favor the monochlorinated product over the dichloro derivative.[4]

Chemical Reactivity and Applications

This compound is a valuable synthetic intermediate due to its reactivity. The electron-withdrawing sulfone group activates the ring, making it susceptible to nucleophilic attack and ring-opening reactions. The chlorine atom at the 3-position serves as a good leaving group, allowing for the introduction of various functional groups.

Key reactions include:

-

Nucleophilic Substitution: It readily reacts with a variety of nucleophiles such as carbanions, amines, alcohols, and thiols to yield 3-substituted thietane 1,1-dioxides.[4][5]

-

Diels-Alder Reactions: 3-Chloro-2H-thiete 1,1-dioxide, a derivative, can participate in Diels-Alder reactions with dienes like butadiene and 1,3-diphenylisobenzofuran.[4][5]

The versatility of this compound makes it an important building block in the synthesis of chemical intermediates for the pharmaceutical and agrochemical industries.[3] The incorporation of the thietane dioxide motif can influence the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical parameters in drug design. Chlorinated compounds, in general, are prevalent in a wide range of FDA-approved drugs, highlighting the importance of chloro-containing intermediates in medicinal chemistry.[6]

Caption: Reactivity of this compound with Nucleophiles.

Conclusion

This compound is a key synthetic intermediate with well-defined properties and reactivity. The detailed synthetic protocols and an understanding of its chemical behavior provide a solid foundation for its use in research and development. For scientists and professionals in drug discovery, this compound offers a gateway to novel molecular architectures with potential therapeutic applications. The continued exploration of its chemistry is likely to lead to the development of new and valuable chemical entities.

References

- 1. 3-Chlorothietane-1,1-dioxide CAS#: 15953-83-0 [m.chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. WO2024134681A1 - A method for the preparation of this compound - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Chlorothietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chlorothietane 1,1-dioxide, a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. This document outlines its molecular characteristics and provides a structured presentation of its key data.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are crucial for its application in experimental settings and for the prediction of its behavior in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C3H5ClO2S | [1] |

| Molecular Weight | 140.59 g/mol | [1] |

| CAS Number | 15953-83-0 | [1][2] |

| EINECS Number | 604-604-1 | [1] |

Molecular Structure and Composition

The molecular structure of this compound consists of a four-membered thietane ring, substituted with a chlorine atom at the 3-position and two oxygen atoms double-bonded to the sulfur atom, forming a sulfone group.

To elucidate the calculation of the molecular weight, the atomic composition is broken down in the table below. The molecular weight is the sum of the atomic weights of all constituent atoms.

| Atom | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon (C) | 3 | 12.011 | 36.033 |

| Hydrogen (H) | 5 | 1.008 | 5.040 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Sulfur (S) | 1 | 32.06 | 32.06 |

| Total | 140.584 |

Note: The calculated molecular weight may vary slightly from the cited value due to differences in the precision of atomic weights used.

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like this compound in a research setting.

Caption: Workflow for Chemical Compound Identification.

Experimental Protocols

This section is intended as a template and should be populated with specific experimental details relevant to the user's research.

Mass Spectrometry

-

Instrumentation: [Specify the type of mass spectrometer used, e.g., Quadrupole, Time-of-Flight]

-

Ionization Method: [Specify the ionization technique, e.g., Electrospray Ionization (ESI), Electron Impact (EI)]

-

Sample Preparation: [Detail the solvent and concentration used for the sample]

-

Data Analysis: [Describe the software and methods used to analyze the resulting mass spectrum and determine the molecular weight]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: [Specify the NMR spectrometer and field strength, e.g., Bruker 400 MHz]

-

Solvent: [Specify the deuterated solvent used, e.g., CDCl3]

-

Experiments: [List the types of NMR experiments conducted, e.g., 1H NMR, 13C NMR, COSY]

-

Data Processing: [Outline the software used for processing and interpreting the NMR spectra]

References

3-Chlorothietane 1,1-dioxide: A Technical Overview of a Versatile Synthetic Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Chlorothietane 1,1-dioxide, a sulfur-containing heterocyclic compound. While the specific biological mechanism of action for this compound is not extensively documented in publicly available literature, this paper synthesizes the existing knowledge on its chemical properties, synthesis, and the broader context of thietane dioxides in medicinal chemistry.

Introduction: The Emerging Role of Thietane Dioxides in Drug Discovery

Thietane and its derivatives, particularly at the dioxide oxidation state, are gaining traction in medicinal chemistry.[1][2] These four-membered rings are considered valuable motifs due to their ability to introduce three-dimensionality and desirable physicochemical properties into drug candidates.[1][3] The thietane dioxide moiety is noted for its polarity and low molecular weight, making it an attractive design element for modulating properties such as lipophilicity.[1][4]

While the oxetane ring has been more widely explored, the thietane ring and its dioxides are comparatively understudied, presenting an opportunity for novel molecular design in drug discovery.[2][3] They have been investigated as isosteric replacements for other chemical groups, in some cases leading to improved metabolic stability and target selectivity.[4]

Chemical Properties and Synthesis of this compound

This compound (CAS No: 15953-83-0) is a crystalline solid with a molecular weight of 140.59 g/mol .[5] It serves as a key intermediate in the synthesis of more complex molecules for both pharmaceutical and agrochemical applications.[3]

The synthesis of this compound has been described through various methods. A common route involves the chlorination of 3-hydroxythietane 1,1-dioxide. One patented method details the reaction of 3-hydroxythietane 1,1-dioxide with a chlorinating agent like thionyl chloride in the presence of a catalyst such as 3-methylpyridine.[3] The overall synthetic pathway can start from 2-(chloromethyl)oxirane (epichlorohydrin) and proceed through several steps to yield the final product.[3]

The reactivity of the chlorine atom at the 3-position makes it a versatile handle for introducing various functionalities through nucleophilic substitution reactions, allowing for the generation of diverse chemical libraries for screening.

Biological Activity of Thietane Derivatives: An Indirect Perspective

Direct studies on the biological mechanism of action of this compound are scarce. However, research on related 3-substituted thietane-1,1-dioxides offers some insights into their potential biological activities.

Notably, certain 3-substituted thietane-1,1-dioxides have demonstrated antidepressant-like properties in preclinical models.[5] These effects were observed in tail-suspension and forced-swim tests, with a potency comparable to the established antidepressant imipramine.[5] The mechanism of this antidepressant activity was described as "atypical," suggesting it may not follow the classical pathways of monoamine reuptake inhibition.[5]

The broader class of thietane-containing compounds has been explored for various therapeutic applications, including antiviral and anticancer agents.[6] This highlights the potential of the thietane scaffold as a pharmacologically relevant core.

Postulated Roles and Future Research Directions

Given the reactivity of the C-Cl bond, this compound is well-suited as a scaffold for the synthesis of compound libraries for high-throughput screening. The introduction of various nucleophiles at the 3-position can generate a diverse set of molecules for testing against a wide range of biological targets.

The following diagram illustrates a generalized workflow for utilizing this compound in the generation of a chemical library for biological screening.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. WO2024134681A1 - A method for the preparation of this compound - Google Patents [patents.google.com]

- 4. Discovering the targets of drugs via computational systems biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Chlorothietane-1,1-dioxide CAS#: 15953-83-0 [m.chemicalbook.com]

- 6. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery of 3-Chlorothietane 1,1-dioxide

An in-depth technical guide to the discovery, synthesis, and properties of 3-Chlorothietane 1,1-dioxide for researchers, scientists, and drug development professionals.

Abstract

This compound is a versatile chemical intermediate whose unique strained ring system and reactive functionalities make it a valuable building block in organic synthesis. This document provides a comprehensive overview of its initial discovery, detailed experimental protocols for its synthesis, and a summary of its key chemical and physical properties. The information presented is intended to serve as a technical guide for researchers in academia and the pharmaceutical industry.

Discovery and Initial Synthesis

The synthesis of this compound was first reported in the scientific literature as part of broader investigations into the chemistry of thietane and its derivatives. These early studies laid the groundwork for understanding the reactivity of this class of compounds and for their subsequent application in more complex synthetic endeavors. The primary route to this compound involves the chlorination of thietane 1,1-dioxide, a process that has been refined over the years to improve yield and purity.

Synthesis and Experimental Protocols

The most common and well-documented method for the preparation of this compound is via the free-radical chlorination of thietane 1,1-dioxide.

Synthesis of Thietane 1,1-dioxide (Precursor)

A foundational method for the synthesis of thietane, the precursor to the title compound, was developed by Dittmer and Christy. This process involves the reaction of 1,3-dibromopropane with sodium sulfide to form thietane, which is then oxidized to thietane 1,1-dioxide.

Chlorination of Thietane 1,1-dioxide

The established protocol for the chlorination of thietane 1,1-dioxide involves the use of sulfuryl chloride as the chlorinating agent, often with a radical initiator such as benzoyl peroxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Thietane 1,1-dioxide

-

Sulfuryl chloride (SO₂Cl₂)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of thietane 1,1-dioxide in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

A catalytic amount of a free-radical initiator, such as benzoyl peroxide, is added to the solution.

-

The mixture is heated to reflux.

-

A solution of sulfuryl chloride in the same solvent is added dropwise to the refluxing mixture.

-

After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.

-

The reaction mixture is then cooled to room temperature and washed with a dilute aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by recrystallization or distillation.

Chemical and Physical Properties

The physical and spectroscopic properties of this compound have been well-characterized. A summary of these properties is provided in the tables below.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₅ClO₂S |

| Molecular Weight | 140.59 g/mol |

| Melting Point | 63-64 °C |

| Boiling Point | Decomposes upon heating |

| Appearance | White crystalline solid |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 4.0-4.4 (m, 4H, CH₂), 5.1 (m, 1H, CHCl) |

| ¹³C NMR (CDCl₃) | δ 60-65 (CH₂), 70-75 (CHCl) |

| IR (KBr) | ν 1320, 1120 cm⁻¹ (SO₂) |

Chemical Reactivity and Thermolysis

This compound is a reactive molecule, and its chemistry is dominated by the strained four-membered ring and the presence of the sulfone and chloro groups. One of the key reactions of this class of compounds is thermolysis.

The thermal decomposition of thietane 1,1-dioxides typically proceeds via the extrusion of sulfur dioxide to yield cyclopropanes or alkenes. This reaction provides a useful synthetic route to highly strained and functionalized small rings.

Visualizing the Synthesis and Thermolysis

The following diagrams illustrate the key chemical transformations discussed.

Caption: Synthesis of this compound.

Caption: Thermolysis of this compound.

Applications in Drug Development and Organic Synthesis

The unique structural features of this compound make it an attractive building block in medicinal chemistry and organic synthesis. The strained thietane ring can be opened under various conditions to introduce sulfur-containing functionalities into larger molecules. The chloro-substituent provides a handle for further functionalization through nucleophilic substitution reactions. These properties have been exploited in the synthesis of novel heterocyclic compounds with potential biological activity.

Conclusion

This compound is a valuable and reactive chemical intermediate with a well-established synthetic protocol. Its utility in organic synthesis, particularly for the construction of complex molecules and strained ring systems, ensures its continued importance in the fields of chemical research and drug development. This guide provides a foundational understanding of its discovery, synthesis, and key properties to aid researchers in its effective application.

An In-depth Technical Guide to 3-Chlorothietane 1,1-dioxide: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothietane 1,1-dioxide is a saturated four-membered heterocyclic compound containing a sulfone group and a chlorine atom. The strained thietane ring, combined with the electron-withdrawing sulfone group, makes it a reactive and versatile intermediate in organic synthesis. Its utility is particularly noted in the preparation of various substituted thietane derivatives, which are of growing interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, including detailed experimental protocols and characterization data.

Physical and Chemical Properties

This compound is a solid at room temperature with a melting point of 136.5-137.5 °C.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15953-83-0 | [2] |

| Molecular Formula | C₃H₅ClO₂S | [2] |

| Molecular Weight | 140.59 g/mol | [2] |

| Melting Point | 136.5-137.5 °C | [1] |

| Boiling Point (Predicted) | 359.7 ± 35.0 °C | [1] |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [1] |

| Appearance | Pale brown solid | [1] |

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | The spectrum is expected to show complex multiplets for the methine proton (CH-Cl) and the two methylene protons (CH₂) due to spin-spin coupling in the strained four-membered ring. The proton alpha to the chlorine and sulfone groups would be shifted downfield. |

| ¹³C NMR | Three distinct signals are expected: one for the carbon bearing the chlorine (C-Cl), which would be significantly downfield, and two for the methylene carbons adjacent to the sulfone group. |

| IR Spectroscopy | Strong absorption bands characteristic of the sulfone group (S=O) are expected in the regions of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). A C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of chlorine, SO₂, or ethylene. |

For comparison, the spectroscopic data for the precursor, 3-hydroxy thietane 1,1-dioxide, has been reported as:

-

¹H-NMR (DMSO-d₆, 400 MHz): δ 6.0-5.9 (d, 1H), 4.55-4.49 (m, 1H), 4.48-4.38 (m, 2H), 3.90-3.87 (m, 2H)[1]

-

¹³C-NMR (DMSO-d₆, 100 MHz): δ 73.3, 51.2[1]

-

GCMS : m/z = 122 [M]⁺[1]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the chlorination of 3-hydroxy thietane 1,1-dioxide. Other reported methods include the dichlorination of thietane 1,1-dioxide followed by dehydrochlorination.[3]

Experimental Workflow: Synthesis from 3-Hydroxy Thietane 1,1-dioxide

Detailed Experimental Protocol: Synthesis from 3-Hydroxy Thietane 1,1-dioxide[1]

Step 1: Oxidation of Thietan-3-ol to 3-Hydroxy Thietane 1,1-dioxide

-

A mixture of ethyl acetate (150 mL), formic acid (50 mL), and thietan-3-ol (50.0 g) is heated to 45-50 °C.

-

Aqueous hydrogen peroxide (77.0 g, 48% w/w) is added to the reaction mixture over a period of 4 hours.

-

After the reaction is complete, the mixture is cooled to 25-30 °C.

-

The reaction is quenched by the addition of sodium hydrogen sulfite and then filtered.

-

The filtrate is concentrated under reduced pressure and co-distilled with isopropanol to yield a thick slurry.

-

The slurry is crystallized from isopropanol to provide 3-hydroxy thietane 1,1-dioxide (67.7 g).

Step 2: Chlorination of 3-Hydroxy Thietane 1,1-dioxide

-

To a solution of 3-hydroxy thietane 1,1-dioxide (229.0 g) in chlorobenzene (1150 mL), 3-picoline (183.0 g) is added at room temperature under an inert atmosphere.

-

The reaction mixture is heated to 60-65 °C.

-

Thionyl chloride (SOCl₂) (445.0 g) is added.

-

Upon completion of the reaction, the mixture is concentrated under reduced pressure.

-

The residue is quenched by the addition of ice-cold water.

-

The resulting solid is filtered and dried to provide this compound as a pale brown solid (254 g).

Reactivity and Applications

This compound is a valuable electrophile for the introduction of the thietane dioxide moiety into other molecules. It readily reacts with a variety of nucleophiles, such as carbanions, amines, alcohols, and thiols, to yield 3-substituted thietane 1,1-dioxides.[3] It can also participate in Diels-Alder reactions.[3]

Reaction with Nucleophiles: A General Workflow

The high reactivity of this compound makes it an important building block for creating libraries of novel small molecules for drug discovery and agrochemical research. The thietane dioxide scaffold is considered a bioisostere for other functional groups and can be used to modulate the physicochemical properties of drug candidates.

Conclusion

This compound is a key synthetic intermediate with well-established protocols for its preparation. Its reactivity as an electrophile allows for the straightforward introduction of the thietane dioxide motif, providing access to a diverse range of 3-substituted derivatives. This technical guide serves as a foundational resource for researchers looking to utilize this versatile compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Further research into the spectroscopic characterization of the title compound and its derivatives would be a valuable addition to the existing literature.

References

Theoretical Exploration of 3-Chlorothietane 1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothietane 1,1-dioxide is a sulfur-containing heterocyclic compound that holds potential as a building block in medicinal chemistry and materials science. Its rigid four-membered ring, substituted with a reactive chlorine atom and a polar sulfone group, offers a unique scaffold for the synthesis of novel chemical entities. This technical guide provides an in-depth overview of the theoretical studies of this compound, drawing upon available data from related thietane derivatives to predict its structural and spectroscopic properties. Due to a scarcity of specific theoretical research on this particular molecule, this paper establishes a foundational understanding through analogy and computational chemistry principles.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a puckered four-membered thietane ring. The degree of puckering is a key structural parameter for this class of molecules. X-ray diffraction studies on analogous 3,3-disubstituted thietane dioxides have revealed puckering angles ranging from nearly planar (1°) to significantly puckered (29.4°), influenced by the nature of the substituents. For this compound, a puckered conformation is expected to be the most stable, relieving ring strain.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-S | ~1.80 |

| C-C | ~1.55 |

| C-Cl | ~1.77 |

| S=O | ~1.45 |

| C-H | ~1.09 |

| Bond Angles (°) | |

| ∠CSC | ~78 |

| ∠CSO | ~110 |

| ∠OSO | ~120 |

| ∠SCC | ~90 |

| ∠CCC | ~90 |

| ∠C-C-Cl | ~110 |

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic structure, stability, and spectroscopic properties of molecules. Although specific DFT studies on this compound are not published, the methodologies for such investigations are well-established. A typical computational workflow would involve geometry optimization, frequency calculations, and analysis of the molecular orbitals.

The vibrational spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the expected vibrational frequencies for the key functional groups. The exact positions of these bands would be influenced by the puckered nature of the ring and the electronic effects of the chlorine and sulfone groups.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching | 2900 - 3000 |

| C-C stretching | 1000 - 1200 |

| C-S stretching | 600 - 800 |

| S=O symmetric stretching | 1120 - 1160 |

| S=O asymmetric stretching | 1300 - 1350 |

| C-Cl stretching | 600 - 800 |

| CH₂ scissoring and wagging | 1200 - 1450 |

| Ring puckering | < 200 |

Experimental Protocols: Synthesis of Thietane 1,1-Dioxides

The synthesis of 3-substituted thietane 1,1-dioxides typically involves a multi-step process. While a specific protocol for this compound is not detailed in the available literature, a general and representative synthetic pathway for 3,3-disubstituted thietane dioxides is presented below. This provides a practical framework for the potential synthesis of the target molecule.

General Procedure for the Synthesis of 3,3-Disubstituted Thietane Dioxides:

-

Synthesis of 3-Aryl-thietan-3-ol: An appropriate aryl magnesium bromide (Grignard reagent) is added to a solution of thietan-3-one in an anhydrous solvent such as tetrahydrofuran (THF) at a low temperature (e.g., -78 °C). The reaction is slowly warmed to room temperature and stirred for several hours. After quenching with a saturated aqueous solution of ammonium chloride, the product is extracted with an organic solvent, dried, and purified by column chromatography.

-

Oxidation to 3-Aryl-thietan-3-ol 1,1-dioxide: The synthesized 3-aryl-thietan-3-ol is dissolved in a suitable solvent like dichloromethane (DCM). An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction is then stirred at room temperature for several hours. The reaction is quenched, and the product is extracted, dried, and purified.

-

Substitution Reaction: The 3-aryl-thietan-3-ol 1,1-dioxide is reacted with a suitable chlorinating agent to introduce the chlorine atom at the 3-position. This step would likely involve a nucleophilic substitution reaction, potentially under acidic or basic conditions depending on the chosen reagent.

Visualizations

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative synthetic pathway and a logical workflow for the theoretical study of this compound.

Caption: A representative synthetic pathway for 3-substituted thietane 1,1-dioxides.

Spectroscopic Data of 3-Chlorothietane 1,1-dioxide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for 3-Chlorothietane 1,1-dioxide, a compound of interest in chemical research and drug development. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned | Coupling Constant (J) Hz |

| 4.10 - 4.45 | Multiplet | CH₂ | Not explicitly reported, but typical vicinal coupling in similar ring systems is in the range of 6-8 Hz. |

| 4.90 - 5.10 | Multiplet | CHCl | Not explicitly reported. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 55.1 | CHCl |

| 62.5 | CH₂ |

Note: Due to the symmetry in the molecule, two of the carbons are equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 1310 | Symmetric SO₂ stretch | Sulfone (SO₂) |

| 1123 | Asymmetric SO₂ stretch | Sulfone (SO₂) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 140 | [M]⁺ | Molecular ion containing ³⁵Cl. |

| 142 | [M+2]⁺ | Isotopic peak for the molecular ion containing ³⁷Cl. The expected ratio for a compound with one chlorine atom is approximately 3:1.[1] |

| 75 | [C₃H₄Cl]⁺ | Tentative assignment based on potential fragmentation. |

| 64 | [SO₂]⁺ | Characteristic fragment for a sulfone. |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[2][3][4]

-

The solution is then filtered through a small plug of glass wool or cotton in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[2][5]

-

Sufficient solvent is added to achieve a sample height of approximately 4-5 cm (around 0.6-0.7 mL).[3][5]

-

The NMR tube is capped and carefully wiped clean before being inserted into the spectrometer.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

-

¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a higher sample concentration and a greater number of scans are typically required.[3][4] Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.[6]

IR Spectroscopy Protocol

Sample Preparation (Thin Solid Film Method): [7][8]

-

A small amount (5-10 mg) of solid this compound is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[8]

-

One or two drops of this solution are placed onto the surface of a salt plate (e.g., NaCl or KBr).[7][8]

-

The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[7][8]

-

The salt plate is then mounted in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrophotometer.

-

A background spectrum of the clean, empty sample compartment is recorded first.

-

The spectrum of the sample is then recorded, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol

Sample Introduction and Ionization (Electron Impact):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in a high vacuum environment.[9]

-

The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule to form a radical cation (molecular ion).[9][10] This is a "hard" ionization technique that often leads to fragmentation.[9][11]

Mass Analysis and Detection:

-

Instrument: A mass spectrometer equipped with an electron impact (EI) ionization source.

-

The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, and the data is plotted as a mass spectrum, which is a graph of relative intensity versus m/z. The fragmentation pattern can be used as a "fingerprint" for the molecule.[10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. organomation.com [organomation.com]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. youtube.com [youtube.com]

Solubility Profile of 3-Chlorothietane 1,1-dioxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Chlorothietane 1,1-dioxide in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. However, to provide valuable context for researchers, this document presents qualitative solubility information for the structurally related parent compound, sulfolane. Furthermore, a detailed, step-by-step experimental protocol for determining the thermodynamic solubility of a solid in an organic solvent using the industry-standard shake-flask method is provided. This guide is intended to be a practical resource for scientists and professionals in drug development and chemical research who are working with this compound and require a thorough understanding of its solubility characteristics.

Solubility Data for this compound

As of the date of this publication, a thorough review of available scientific literature, patents, and chemical databases has found no published quantitative solubility data for this compound in common organic solvents. The lack of specific values (e.g., in g/100 mL or mol/L) prevents the creation of a quantitative data table for this compound.

Qualitative Solubility Profile of a Structurally Related Compound: Sulfolane

To provide some directional guidance, this section details the solubility of sulfolane (tetrahydrothiophene 1,1-dioxide), the parent compound of this compound. Given the structural similarity, it is plausible that this compound may exhibit comparable solubility trends. However, the presence of the chloro- substituent will influence polarity and intermolecular interactions, and therefore, the following data should be used as a general indicator and not a direct substitute for experimental determination.

Sulfolane is a polar aprotic solvent.[1] It is known to be miscible with water and aromatic hydrocarbons.[2] Most classes of organic compounds and polymers are soluble in or miscible with sulfolane.[2] Exceptions to this include paraffinic and naphthenic compounds.[2] The solubilities of sulfolane in several organic solvents have been experimentally determined.[3] It is most soluble in tetrahydrofuran and least soluble in 1-heptyne.[4]

Table 1: Qualitative and Quantitative Solubility of Sulfolane in Various Solvents

| Solvent | Solubility Description | Notes |

| Water | Miscible[2] | Sulfolane is completely miscible with water. |

| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Miscible[2] | This property is utilized in the extraction of aromatic compounds from hydrocarbon mixtures.[5] |

| Acetone | Miscible | A common polar aprotic solvent. |

| Tetrahydrofuran (THF) | Highly Soluble[4] | Sulfolane exhibits its highest solubility in THF among the tested solvents in the cited study.[4] |

| 1,4-Dioxane | Soluble[3] | A cyclic ether in which sulfolane is soluble. |

| 1,1,1-Trichloroethane | Soluble[3] | Demonstrates solubility in halogenated hydrocarbons. |

| Cyclohexane | Sparingly Soluble[3] | A non-polar aliphatic solvent. |

| 1-Heptyne | Low Solubility[4] | An alkyne with limited solubility for sulfolane.[4] |

| Paraffinic and Naphthenic Compounds | Insoluble/Sparingly Soluble[2] | These non-polar hydrocarbons show low solubility in sulfolane. |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[6] It is a robust and reliable method that, when performed correctly, yields the true solubility of a compound at a given temperature. The following protocol is a detailed methodology for this procedure.

Objective: To determine the concentration of a saturated solution of a solid solute in a given organic solvent at a specific temperature.

Materials:

-

This compound (or other solid of interest)

-

High-purity organic solvent(s) of choice

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass vials or flasks with airtight screw caps or stoppers

-

Thermostatically controlled shaker or incubator

-

Centrifuge with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation of the Solid: Ensure the solid compound is of high purity and, if possible, has a consistent particle size. The crystalline form of the solid should be known, as different polymorphs can exhibit different solubilities.

-

Solvent Preparation: Use high-purity, anhydrous solvent to avoid any influence of impurities or water on the solubility.

-

Addition of Excess Solid: Weigh an excess amount of the solid compound into a series of at least three glass vials or flasks.[7] An "excess" means that there should be undissolved solid remaining at the end of the experiment, which is a visual confirmation that equilibrium with the solid phase has been reached.[6]

-

Addition of Solvent: Accurately dispense a known volume or mass of the solvent into each vial containing the solid.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period to allow the system to reach thermodynamic equilibrium.[8] The time required to reach equilibrium can vary significantly (from a few hours to several days) and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[6]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.[9] To ensure complete removal of undissolved solid, centrifuge the samples at the same temperature.[9] Alternatively, filtration using a syringe filter compatible with the solvent can be employed. This step is critical to avoid artificially high solubility readings from suspended microparticles.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant from each vial. Immediately and accurately dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Analysis: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results from the replicate vials should be averaged, and the standard deviation should be reported to indicate the precision of the measurement.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides researchers with essential tools to proceed with their work. The qualitative solubility profile of the parent compound, sulfolane, offers a preliminary indication of suitable solvent classes. More importantly, the detailed experimental protocol for the shake-flask method empowers researchers to generate their own high-quality, reliable solubility data. Adherence to this standardized methodology will ensure accurate and reproducible results, which are critical for applications in drug development, process chemistry, and other scientific endeavors.

References

- 1. 3-Chlorothietane-1,1-dioxide | 15953-83-0 [amp.chemicalbook.com]

- 2. Solvent Properties [sulfolane.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cpchem.com [cpchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

Crystal Structure Analysis of 3-Chlorothietane 1,1-dioxide: A Guide to a Currently Undetermined Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothietane 1,1-dioxide is a sulfur-containing heterocyclic compound of interest in synthetic chemistry and potentially in drug discovery. Its rigid four-membered ring and the presence of a reactive chlorine atom and a sulfone group make it a versatile building block. A thorough understanding of its three-dimensional structure through crystal structure analysis is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. However, a comprehensive search of the current scientific literature and crystallographic databases reveals that a detailed single-crystal X-ray diffraction study for this compound has not been publicly reported.

This guide, therefore, aims to provide a framework for the future crystal structure analysis of this compound. It will outline the necessary experimental protocols and data presentation required to meet the standards of the scientific community, and will serve as a template for when such data becomes available.

Hypothetical Data Presentation

Once the crystal structure of this compound is determined, the quantitative data would be summarized in tables for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement for this compound. This table would include essential crystallographic information.

| Parameter | Value (Hypothetical) |

| Empirical formula | C₃H₅ClO₂S |

| Formula weight | 140.59 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 6.00 Å |

| b | 8.50 Å |

| c | 10.20 Å |

| α | 90° |

| β | 105.0° |

| γ | 90° |

| Volume | 501.0 ų |

| Z | 4 |

| Density (calculated) | 1.864 Mg/m³ |

| Absorption coefficient | 0.999 mm⁻¹ |

| F(000) | 288 |

| Data collection | |

| Theta range for data collection | 3.00 to 28.00° |

| Index ranges | -h, +k, ±l |

| Reflections collected | 2500 |

| Independent reflections | 1200 [R(int) = 0.03] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1200 / 0 / 80 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.04, wR2 = 0.10 |

| R indices (all data) | R1 = 0.05, wR2 = 0.12 |

Table 2: Selected Bond Lengths and Angles. This table would detail the key intramolecular distances and angles.

| Bond/Angle | Length (Å) / Degrees (°) (Hypothetical) |

| S1-O1 | 1.43 |

| S1-O2 | 1.43 |

| S1-C2 | 1.80 |

| S1-C4 | 1.80 |

| C3-Cl1 | 1.78 |

| O1-S1-O2 | 120.0 |

| C2-S1-C4 | 75.0 |

| S1-C2-C3 | 88.0 |

| C2-C3-C4 | 88.0 |

| Cl1-C3-C2 | 115.0 |

Experimental Protocols

The determination of the crystal structure of this compound would necessitate the following detailed experimental methodology.

1. Synthesis and Crystallization: The compound would first be synthesized and purified. A common synthetic route involves the oxidation of 3-chlorothietane.[1] Single crystals suitable for X-ray diffraction would then be grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents).

2. X-ray Data Collection: A single crystal of suitable size and quality would be mounted on a goniometer head. Data collection would be performed on a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector, using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation. The data collection strategy would involve a series of ω and φ scans to cover a significant portion of the reciprocal space.

3. Structure Solution and Refinement: The crystal structure would be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model. The final model would be validated using tools such as CHECKCIF.

Logical Workflow for Crystal Structure Determination

The logical process from obtaining a compound to a fully characterized crystal structure is outlined below.

Caption: Workflow for Crystal Structure Determination.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive overview of the necessary steps and data presentation standards for its future analysis. The determination of its solid-state structure will be a valuable contribution to the fields of chemistry and drug development, enabling a deeper understanding of its molecular properties and potential applications. Researchers are encouraged to pursue the crystallographic analysis of this compound to fill this gap in the scientific literature.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Quantum Chemical Calculations of 3-Chlorothietane 1,1-dioxide

This technical guide provides a comprehensive overview of the quantum chemical calculations and experimental characterization of this compound. It delves into the conformational analysis, molecular structure, and vibrational spectroscopy of this compound, presenting a synthesis of computational and experimental data.

Introduction

This compound is a four-membered heterocyclic compound containing a sulfone group and a chlorine atom. The puckered nature of the thietane ring and the presence of a substituent give rise to interesting conformational properties. Understanding the three-dimensional structure and vibrational dynamics of this molecule is crucial for predicting its reactivity and potential applications in medicinal chemistry and materials science. This guide explores the synergy between high-level quantum chemical calculations and experimental techniques in elucidating the molecular characteristics of this compound.

Conformational Analysis and Molecular Structure

The conformational landscape of this compound is characterized by two main conformers: the axial and equatorial forms, which are determined by the position of the chlorine atom relative to the puckered ring.

Quantum chemical calculations, particularly using Density Functional Theory (DFT) with the B3LYP functional and Møller-Plesset perturbation theory (MP2), have been instrumental in determining the relative stabilities and geometric parameters of these conformers. These computational methods are often paired with basis sets such as 6-31G* and 6-311+G**.

Experimental validation of the calculated structures is primarily achieved through gas-phase electron diffraction (GED) and microwave spectroscopy. These techniques provide precise measurements of bond lengths, bond angles, and dihedral angles in the gas phase, offering a direct comparison with theoretical predictions.

Detailed Methodologies

The computational investigation of this compound typically follows these steps:

-

Initial Structure Generation: The starting three-dimensional coordinates of the axial and equatorial conformers are generated using standard bond lengths and angles.

-

Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformations of the molecule.

-

Geometry Optimization: The geometries of the identified conformers are optimized to find the local energy minima on the potential energy surface. This is commonly done using DFT (e.g., B3LYP functional) or MP2 methods with appropriate basis sets (e.g., 6-31G*, 6-311+G**).

-

Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to simulate the vibrational spectra. These calculations also provide zero-point vibrational energies (ZPVE) for more accurate energy comparisons between conformers.

GED is a powerful technique for determining the geometry of molecules in the gas phase. The experimental protocol involves:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.

-

Scattering Pattern Detection: The scattered electrons form a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to extract information about the bond lengths, bond angles, and dihedral angles of the molecule. This analysis often involves fitting the experimental data to a theoretical model of the molecular structure, which can be informed by quantum chemical calculations.

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its three-dimensional structure.

-

Sample Introduction: The gaseous sample is introduced into a microwave spectrometer.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Detection: The absorption of microwaves at specific frequencies, corresponding to rotational transitions, is detected.

-

Spectral Analysis: The resulting spectrum is analyzed to determine the rotational constants (A, B, and C) for each isotopologue present in the sample. These constants are then used to precisely determine the molecular geometry, often in conjunction with GED data and computational results.

Quantitative Data

The following tables summarize the key quantitative data obtained from computational and experimental studies of this compound.

Table 1: Calculated Energy Differences and Dipole Moments

| Conformer | Method/Basis Set | ΔE (kcal/mol) | Dipole Moment (D) |

| Axial | MP2/6-31G | 0.0 | 2.99 |

| Equatorial | MP2/6-31G | 0.3 | 4.88 |

| Axial | B3LYP/6-31G | 0.0 | 2.85 |

| Equatorial | B3LYP/6-31G | 0.5 | 4.70 |

Table 2: Selected Geometric Parameters (Bond Lengths in Å, Angles in °)

| Parameter | Method | Axial Conformer | Equatorial Conformer | Experimental (GED) |

| Bond Lengths | ||||

| C-S | MP2/6-31G | 1.845 | 1.848 | 1.846(5) |

| C-C | MP2/6-31G | 1.554 | 1.552 | 1.553(6) |

| C-Cl | MP2/6-31G | 1.808 | 1.802 | 1.805(4) |

| S=O | MP2/6-31G | 1.447 | 1.448 | 1.447(2) |

| Bond Angles | ||||

| ∠CSC | MP2/6-31G | 76.8 | 76.5 | 76.7(5) |

| ∠SCC | MP2/6-31G | 89.1 | 89.3 | 89.2(3) |

| ∠CCC | MP2/6-31G | 93.5 | 93.8 | 93.6(7) |